1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine core substituted with a piperazine ring and a pyridine-thioacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate diketones or amidines under acidic or basic conditions.
Introduction of the piperazine ring: This step involves the nucleophilic substitution of a halogenated pyrimidine derivative with piperazine.
Attachment of the pyridine-thioacetyl group: This is typically done through a thioesterification reaction, where the pyridine-thioacetyl group is introduced using a thioester reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The pyrimidine core can interact with nucleic acids or proteins, while the piperazine ring can enhance binding affinity through hydrogen bonding or hydrophobic interactions. The pyridine-thioacetyl group can modulate the compound’s reactivity and stability, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-6-{4-[(pyridin-2-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione
- 1,3-dimethyl-6-{4-[(pyridin-3-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione
- 1,3-dimethyl-6-{4-[(pyridin-5-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione
Uniqueness
The uniqueness of 1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The position of the pyridine-thioacetyl group can affect the compound’s ability to interact with molecular targets, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C21H11ClF2N4O3S |
---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
1-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H11ClF2N4O3S/c22-14-5-4-11(8-15(14)24)19-25-17(31-26-19)10-27-16-6-7-32-18(16)20(29)28(21(27)30)13-3-1-2-12(23)9-13/h1-9H,10H2 |
InChI Key |
OXUSENOBROXJFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)Cl)F |
Origin of Product |
United States |
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